2-Amino-1-(2-methylphenyl)ethanol
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Overview
Description
2-Amino-1-(2-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of ethanolamine, featuring an amino group and a hydroxyl group attached to a benzene ring substituted with a methyl group
Mechanism of Action
Target of Action
It is known that ethanolamines, a group of amino alcohols that includes 2-amino-1-(2-methylphenyl)ethanol, are components in the formation of cellular membranes and are thus molecular building blocks for life .
Mode of Action
It is known that ethanolamines, including this compound, contain both a primary amine and a primary alcohol . These functional groups can participate in a variety of chemical reactions, such as nucleophilic substitution and oxidation .
Biochemical Pathways
Ethanolamines are known to be the second-most-abundant head group for phospholipids, substances found in biological membranes (particularly those of prokaryotes); eg, phosphatidylethanolamine . This suggests that this compound may play a role in the formation and function of cellular membranes.
Biochemical Analysis
Biochemical Properties
It can be inferred from the properties of ethanolamine, a similar compound, that 2-Amino-1-(2-methylphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other ethanolamine derivatives .
Molecular Mechanism
Based on its structural similarity to ethanolamine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may be involved in similar metabolic pathways as ethanolamine, which is a component in the formation of cellular membranes and is a molecular building block for life .
Transport and Distribution
Based on its structural similarity to ethanolamine, it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-1-(2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-(2-methylphenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs in methanol at room temperature under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-1-(2-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but lacking the aromatic ring.
2-Amino-4-methylphenol: Another aromatic compound with an amino group and a hydroxyl group, but differing in the position of the substituents.
Uniqueness: 2-Amino-1-(2-methylphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group on an aromatic ring with a methyl substituent. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCJURGLKNBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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